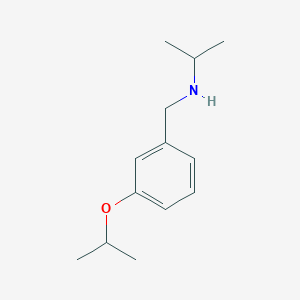

N-(3-Isopropoxybenzyl)-2-propanamine

Description

N-(3-Isopropoxybenzyl)-2-propanamine (CAS 1040683-60-0) is a secondary amine characterized by a benzyl group substituted with an isopropoxy moiety at the 3-position and a 2-propanamine (isopropylamine) chain. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol . This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the development of pharmacologically active molecules or ligands for metal-catalyzed reactions due to its amine and ether functionalities .

Properties

IUPAC Name |

N-[(3-propan-2-yloxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-10(2)14-9-12-6-5-7-13(8-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBQEMQVYYHILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Isopropoxybenzyl)-2-propanamine typically involves the reaction of 3-isopropoxybenzyl chloride with 2-propanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(3-Isopropoxybenzyl)-2-propanamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Isopropoxybenzyl)-2-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(3-Isopropoxybenzyl)-2-propanamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the development of new drugs or as a probe to investigate biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It may exhibit pharmacological activities that can be harnessed for the treatment of various diseases.

Industry: In the industrial sector, N-(3-Isopropoxybenzyl)-2-propanamine is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-Isopropoxybenzyl)-2-propanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-Isopropoxybenzyl)-2-propanamine with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Substituent Effects: The isopropoxy group in N-(3-Isopropoxybenzyl)-2-propanamine provides steric bulk and moderate electron-donating effects compared to the methoxy group in N-(2-Methoxybenzyl)-2-propanamine. This difference influences reactivity in C–H functionalization reactions . Trimethoxy derivatives (e.g., N-(2,4,5-Trimethoxybenzyl)-2-propanamine) exhibit higher polarity, making them more water-soluble but less stable under acidic conditions .

Synthetic Utility :

- Diisopropylamine hydrochloride lacks a benzyl group, limiting its use as a directing group in metal catalysis but making it a preferred base for deprotonation reactions .

- N-(3-Isopropoxybenzyl)-2-propanamine’s N,O-bidentate structure (similar to ’s compound) suggests utility in directing metal complexes for C–H bond activation .

Stability and Degradation

- Pyrolysis studies of related amines (e.g., poly(N-isopropylacrylamide)) show that substituents like isopropoxy may reduce thermal degradation compared to simpler amines (e.g., 2-propanamine), which produce volatile byproducts like N-(1-methylethyldiene)-2-propanamine .

Pharmacological and Regulatory Considerations

- Compounds like 1-(2-thienyl)-2-propanamine () are controlled due to psychoactive properties, highlighting how aryl substituents (thienyl vs. benzyl/isopropoxy) dictate regulatory status .

- The target compound’s lack of reported bioactivity contrasts with N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (), which has documented safety concerns, emphasizing the role of substituents in toxicity profiles .

Biological Activity

N-(3-Isopropoxybenzyl)-2-propanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and its effects on neurotransmitter systems. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₁NO

- Molecular Weight : 207.31 g/mol

- IUPAC Name : N-(3-Isopropoxybenzyl)-2-propanamine

The compound features a benzyl group substituted with an isopropoxy group and a propanamine moiety, which is crucial for its interaction with biological targets.

N-(3-Isopropoxybenzyl)-2-propanamine is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound may exert its effects through:

- Reuptake Inhibition : Similar to other amines, it may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.

- G Protein-Coupled Receptors (GPCRs) : The compound likely interacts with GPCRs, which play a pivotal role in mediating the effects of neurotransmitters in the central nervous system .

Neuropharmacological Effects

Research indicates that N-(3-Isopropoxybenzyl)-2-propanamine can influence sleep patterns and mood regulation. Key findings include:

- Sleep Modulation : Studies have shown that compounds with similar structures can increase slow-wave sleep and reduce awakenings after sleep onset . This suggests a potential application in treating sleep disorders.

- Mood Enhancement : The compound may have antidepressant-like effects by modulating serotonin levels, similar to established antidepressants .

Case Studies

- Animal Model Studies : In rodent models, administration of N-(3-Isopropoxybenzyl)-2-propanamine resulted in increased locomotor activity and reduced anxiety-like behaviors, indicating potential anxiolytic properties.

- Clinical Observations : Preliminary clinical observations suggest that patients treated with compounds related to N-(3-Isopropoxybenzyl)-2-propanamine reported improvements in mood and reductions in depressive symptoms.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.